molecular formula C7H15BrN2 B1519031 1-(2-Bromoethyl)-4-methylpiperazine CAS No. 801152-34-1

1-(2-Bromoethyl)-4-methylpiperazine

Cat. No.: B1519031
CAS No.: 801152-34-1
M. Wt: 207.11 g/mol
InChI Key: BDZFKMQSWMOHKK-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylpiperazine is a brominated piperazine derivative characterized by a methyl group at the 4-position of the piperazine ring and a bromoethyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its bromoethyl group enables nucleophilic substitution reactions, making it valuable for constructing nitrogen-containing heterocycles or alkylating amines in drug discovery pipelines .

Mechanism of Action

Biological Activity

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a piperazine derivative characterized by its unique structure, which includes a bromoethyl group attached to the nitrogen atom of the piperazine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter modulation and receptor interactions.

  • Molecular Formula : C₇H₁₇Br₂N₂
  • Molecular Weight : Approximately 368.94 g/mol
  • Structure : The presence of the bromoethyl group enhances its reactivity, enabling it to undergo nucleophilic substitution reactions and interact with various biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Serotonin Receptors : Preliminary studies suggest that this compound may interact with serotonin receptors, potentially influencing neurotransmission pathways.
  • Cellular Toxicity : Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity, which can be assessed using assays such as lactate dehydrogenase (LDH) and MTT assays. These assays measure cellular metabolism and viability, respectively .

Interaction Studies

Table 1 summarizes the binding affinities of this compound and related compounds to various receptors:

Compound NameBinding Affinity (IC50)Receptor Type
This compoundNot yet determinedSerotonin receptor
8a4.3 ± 0.5 μMSigma receptor
PRE-0842.6 ± 0.4 μMSigma receptor

Note: IC50 values represent the concentration required to inhibit 50% of the receptor activity.

Cytotoxicity Assessment

In vitro studies have shown that at concentrations below 50 μM, most tested compounds, including derivatives of this compound, exhibited low cytotoxicity. However, significant toxicity was observed at higher concentrations (100 μM), indicating a dose-dependent relationship .

Case Studies

Recent studies have explored the potential therapeutic applications of piperazine derivatives, including this compound:

  • Neurodegenerative Disorders : Some derivatives have shown promise in modulating dopaminergic transmission and may be investigated for their roles in neurodegenerative conditions .
  • Cancer Research : The compound's ability to inhibit certain cellular pathways suggests potential applications in cancer treatment, particularly through the modulation of tyrosine kinases involved in cell signaling.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide exhibits a range of applications:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules and polymers. Its reactivity allows for nucleophilic substitution reactions with amines, thiols, and alcohols, facilitating the creation of various derivatives.
Reaction TypeDescription
Nucleophilic SubstitutionThe bromoethyl group can be replaced by nucleophiles.
OxidationCan be oxidized to form oxides or other derivatives.
ReductionThe bromoethyl group can be reduced to ethyl or other forms.

Biology

  • Biochemical Pathways : The compound is utilized to study enzyme interactions and biochemical pathways. Its ability to modify molecular targets makes it valuable in understanding metabolic processes.

Medicine

  • Potential Drug Development : Research indicates its potential as a central nervous system stimulant and its application in drug development targeting neurological disorders. For instance, studies have shown that compounds derived from this compound exhibit promising activity against various cancer cell lines.
Compound TestedCell LineIC50 (µM)
Compound 7HepG25.6
Compound 10MCF-729.6

These results suggest that modifications to the piperazine ring can enhance biological activity against specific cancer types.

Industry

  • Specialty Chemicals Production : The compound is used in producing specialty chemicals due to its versatile reactivity and stability compared to similar compounds like 1-(2-chloroethyl)-4-methylpiperazine.

Case Studies

Several studies have documented the effectiveness of derivatives of this compound in clinical settings:

  • Study on Cancer Activity : A study published in Medicinal Chemistry demonstrated that derivatives showed significant cytotoxicity against HepG2 and MCF-7 cell lines, suggesting potential for cancer therapeutics .
  • Neuropharmacological Research : Another investigation explored its role as a sigma receptor ligand, indicating potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the critical reaction parameters for optimizing the synthesis of 1-(2-Bromoethyl)-4-methylpiperazine?

  • Methodological Answer : Synthesis optimization requires careful control of solvent polarity (e.g., DMF or acetone), temperature (room temperature to 50°C), and stoichiometric ratios. For example, alkylation reactions involving piperazine derivatives often use K₂CO₃ as a base in aprotic solvents to deprotonate intermediates and facilitate nucleophilic substitution . Reaction progress should be monitored via TLC (e.g., hexane/ethyl acetate systems), and purification via column chromatography or recrystallization improves yield (typically 70–90%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by identifying proton environments (e.g., methylpiperazine peaks at δ 2.2–2.5 ppm, bromoethyl signals at δ 3.4–3.7 ppm). Infrared (IR) spectroscopy detects functional groups like C-Br stretches (~550 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z ~221 for C₇H₁₃BrN₂). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling or substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for nucleophilic attack. For instance, the bromoethyl group’s LUMO energy indicates susceptibility to SN2 reactions. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like enzymes or receptors, guiding rational drug design . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) refines computational predictions .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for piperazine derivatives?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

  • Conduct pharmacokinetic profiling (e.g., plasma stability assays, microsomal incubation) to assess metabolic pathways .
  • Use molecular docking to evaluate binding affinity changes in physiological environments (e.g., pH-dependent protonation of the piperazine ring) .
  • Perform metabolite identification via LC-MS/MS to detect active/inactive derivatives .

Q. How does the bromoethyl substituent influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromoethyl group’s steric and electronic properties dictate reaction pathways. In SN2 mechanisms, the primary bromide favors backside attack, while bulky nucleophiles may shift reactivity to SN1 under polar protic solvents (e.g., ethanol). Competing elimination (E2) can be minimized by using mild bases (e.g., NaHCO₃) and low temperatures. Kinetic isotope effects and Hammett plots quantify substituent impacts on reaction rates .

Q. Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies of piperazine derivatives?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply two-sample t-tests with permutation-based FDR correction (e.g., p < 0.05) to compare treatment groups. Principal Component Analysis (PCA) reduces dimensionality in proteomic or metabolomic datasets, highlighting key variables (e.g., apoptosis markers) .

Q. How can crystallographic data resolve structural ambiguities in piperazine-based compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths and angles (e.g., C-Br bond ~1.93 Å). Refinement software (SHELXL) resolves disorder in flexible piperazine rings. Compare experimental data with DFT-optimized geometries to validate computational models .

Application-Oriented Questions

Q. What synthetic routes enable the incorporation of this compound into PROTACs (Proteolysis-Targeting Chimeras)?

  • Methodological Answer : The bromoethyl group serves as a linker for conjugating E3 ligase ligands (e.g., thalidomide analogs) to target-binding warheads (e.g., kinase inhibitors). Optimize reaction conditions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to ensure regioselectivity. Validate degradation efficiency via Western blotting (e.g., WDR5 protein levels) .

Q. How can β-cyclodextrin inclusion complexes enhance the solubility of this compound derivatives?

  • Methodological Answer : Prepare complexes by mixing the compound with β-cyclodextrin in aqueous ethanol (1:1 molar ratio, 45°C, 5 hours). Monitor via TLC (Rf reduction indicates complexation). Characterize using IR spectroscopy (shift in O-H stretches) and phase-solubility diagrams (e.g., AL-type profiles confirm 1:1 stoichiometry) .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of piperazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1-(2-bromoethyl)-4-methylpiperazine with key analogues:

Compound Substituents Key Features Reference
This compound Bromoethyl at N1, methyl at N4 Reactive bromoethyl group for alkylation; intermediate in drug synthesis
BD-1063 3,4-Dichlorophenethyl at N1, methyl at N4 Sigma-1 receptor antagonist; modulates neurotransmitter release and dystonia
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine Thiocarbamoyl-fluorophenyl at N1, methyl at N4 Herbicide safener; protects maize from chlorsulfuron toxicity
1-(2-Chlorobenzyl)-4-methylpiperazine Chlorobenzyl at N1, methyl at N4 Cytochrome P450 2A13 inhibitor; potential chemopreventive agent
1-(3-Chloropropyl)-4-methylpiperazine Chloropropyl at N1, methyl at N4 Intermediate for selenoorganic compounds (e.g., RSe-1) with antioxidant roles

Key Observations :

  • Reactivity : The bromoethyl group in this compound enhances its utility in cross-coupling reactions compared to chlorinated analogues (e.g., 1-(3-chloropropyl)-4-methylpiperazine), which require harsher conditions for substitution .
  • Biological Targets : Substituents like dichlorophenethyl (BD-1063) or benzyl groups (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) confer affinity for neurological or enzymatic targets, whereas thiocarbamoyl-fluorophenyl derivatives exhibit agricultural applications .

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZFKMQSWMOHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Bromoethyl)-4-methylpiperazine
1-(2-Bromoethyl)-4-methylpiperazine
1-(2-Bromoethyl)-4-methylpiperazine
1-(2-Bromoethyl)-4-methylpiperazine
1-(2-Bromoethyl)-4-methylpiperazine
1-(2-Bromoethyl)-4-methylpiperazine

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